Metocurine iodide is classified as a non-depolarizing neuromuscular blocker. It specifically targets nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis without affecting consciousness or pain sensation. It is used in conjunction with general anesthesia to facilitate intubation and surgical procedures .
The synthesis of metocurine iodide involves several chemical transformations of d-tubocurarine. The process can be summarized as follows:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical methods such as mass spectrometry and nuclear magnetic resonance are utilized to confirm the identity and purity of the synthesized compound.
The molecular formula of metocurine iodide is , with a molecular weight of approximately 906.6 g/mol. Its structure features multiple methoxy groups and an iodide ion, contributing to its pharmacological properties.
Metocurine iodide undergoes various chemical reactions that are crucial for its activity as a neuromuscular blocker:
The pharmacological activity can be quantitatively assessed using concentration-response curves to determine parameters such as half-maximal inhibitory concentration (IC50) and maximum inhibition (IC90) values in experimental models .
Metocurine iodide functions by binding to the nicotinic acetylcholine receptor, preventing acetylcholine from exerting its action. This blockade results in:
Research indicates that metocurine has an IC50 value around 18 nM, demonstrating its potency compared to other neuromuscular blockers .
These properties are crucial for ensuring effective dosing and minimizing side effects during clinical use .
Metocurine iodide is primarily used in:
Its ability to provide controlled muscle paralysis makes it invaluable in surgical settings where precise muscle control is necessary .
Metocurine iodide (chemical name: (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene diiodide) is a bis-benzylisoquinoline alkaloid derivative with the molecular formula C₄₀H₄₈I₂N₂O₆ and a molecular weight of 906.63 g/mol [2] [6]. The compound features two quaternary ammonium groups responsible for its permanent positive charge at physiological pH, which facilitates nicotinic acetylcholine receptor (nAChR) binding [4] [8]. Its core structure consists of two tetrahydroisoquinoline units linked by ether bridges and methylated aromatic rings, creating a rigid, curved molecular scaffold [5].
Crucially, metocurine possesses defined stereochemical configurations at chiral centers C-1 and C-1', established as (S) and (R) respectively. This configuration is essential for optimal interaction with the complementary asymmetric binding pockets of neuromuscular nAChRs [3] [4]. Computational analyses reveal that the molecule adopts a "bowl-shaped" conformation with an inter-quaternary nitrogen distance of approximately 10.8 Å, enabling it to span the subunit interfaces of nAChRs [5] [10]. Despite structural similarities to tubocurarine, metocurine’s additional methoxy groups and distinct stereochemistry confer unique binding site orientations, as demonstrated by molecular docking studies with acetylcholine-binding protein (AChBP) models [5] [10].
Table 1: Key Molecular Descriptors of Metocurine Iodide
Property | Value |
---|---|
Molecular Formula | C₄₀H₄₈I₂N₂O₆ |
Molecular Weight | 906.63 g/mol |
Chiral Centers | C-1 (S), C-1' (R) |
Quaternary Ammonium Groups | 2 |
Inter-Nitrogen Distance | 10.8 Å |
CAS Registry Number | 7601-55-0 |
Metocurine iodide (dimethyltubocurarine iodide) is a semi-synthetic derivative of the naturally occurring alkaloid d-tubocurarine (isolated from Chondodendron tomentosum) [1] [7]. Structural modifications involve methylation of tubocurarine's phenolic hydroxyl groups at positions 7' and 12', converting them to methoxy functionalities. This alteration yields tetramethoxy substitutions (positions 6,6',7',12') compared to tubocurarine’s dimethoxy configuration (positions 6,6') [1] [7]. The methylation reduces hydrogen-bonding capacity and increases lipid solubility, moderately altering receptor affinity and pharmacokinetics [4].
Notably, metocurine retains tubocurarine’s bis-benzylisoquinoline skeleton and ether linkages but exhibits enhanged rigidity due to steric effects from the additional methyl groups [5]. Pharmacologically, this translates to reduced histamine release and diminished ganglion-blocking activity compared to its parent compound, though both remain competitive nondepolarizing neuromuscular blockers [2] [4]. The structural evolution from tubocurarine to metocurine exemplifies how targeted modifications of natural alkaloids can refine pharmacological profiles while retaining core mechanisms of action.
Table 2: Structural Comparison of Tubocurarine and Metocurine
Feature | Tubocurarine | Metocurine Iodide |
---|---|---|
Substituent at C-7' | Hydroxyl (-OH) | Methoxy (-OCH₃) |
Substituent at C-12' | Hydroxyl (-OH) | Methoxy (-OCH₃) |
Methoxy Groups | 2 (C-6, C-6') | 4 (C-6, C-6', C-7', C-12') |
Molecular Weight | 681.73 g/mol (chloride salt) | 906.63 g/mol |
Quaternary Groups | 1 (tertiary N present) | 2 (both N quaternized) |
The synthesis of metocurine iodide begins with the isolation of d-tubocurarine from plant sources (primarily Chondodendron species), followed by chemical methylation [7]. The key step involves O-methylation of tubocurarine's phenolic hydroxyl groups using methylating agents like methyl chloride (CH₃Cl) or methyl iodide (CH₃I) under controlled alkaline conditions (pH 9–10) [7]. This reaction targets the C-7' and C-12' oxygen atoms, converting them to methyl ethers while preserving the quaternary ammonium groups. The process requires precise stoichiometry to avoid over-methylation or N-quaternization side reactions [7].
Following methylation, the product is crystallized as the diiodide salt to enhance stability and water solubility. The overall yield of this semi-synthetic process ranges from 70–85%, influenced by purification efficiency [4] [7]. Analytical confirmation employs chromatographic (HPLC) and spectroscopic techniques (NMR, MS), with ¹H-NMR showing characteristic singlets near δ 3.72–3.85 ppm for the four methoxy groups and mass spectrometry confirming the [M]⁺ ion at m/z 652.35 for the cation (prior to iodination) [6] [8]. The synthesis exemplifies the optimization of natural product derivatives for enhanced pharmaceutical properties.
Table 3: Synthesis Metrics for Metocurine Iodide
Parameter | Conditions/Outcomes |
---|---|
Starting Material | d-Tubocurarine |
Methylating Reagents | CH₃Cl or CH₃I |
Reaction pH | 9–10 (alkaline) |
Key Modification | O-Methylation at C-7' and C-12' |
Final Salt Form | Diiodide |
Typical Yield | 70–85% |
Metocurine iodide presents as a white to off-white crystalline solid with a high melting point of 267–270°C, indicative of its ionic lattice structure [2] [6]. It is freely soluble in water (>100 mg/mL) and sparingly soluble in ethanol or chloroform, a profile governed by its quaternary ammonium groups and iodide counterions [6] [8]. The compound exhibits pH-dependent stability, degrading rapidly under strongly alkaline conditions (pH >10) through Hofmann elimination or acidic hydrolysis (pH <2) [8].
Photostability studies indicate sensitivity to UV light, necessitating storage in opaque or amber containers to prevent radical-mediated degradation [6]. Thermal analysis (TGA/DSC) reveals decomposition above 270°C without distinct melting, consistent with ionic compounds [6]. In solution, metocurine demonstrates monoexponential degradation kinetics at physiological pH (7.4), with a half-life exceeding 24 hours at 25°C but decreasing to <8 hours at 60°C [8]. The iodide ions contribute to stability but can oxidize to iodine under intense UV exposure, detectable by violet vapors [8]. Protein binding is approximately 35% in plasma, primarily to albumin [4].
Table 4: Physicochemical Profile of Metocurine Iodide
Property | Characteristics |
---|---|
Physical Form | White crystalline solid |
Melting Point | 267–270°C |
Water Solubility | >100 mg/mL (25°C) |
pKₐ | Quaternary ammonium (always charged) |
Photostability | Light-sensitive; requires protection |
Thermal Degradation | >270°C |
Plasma Protein Binding | ~35% |
Solution Half-life (pH 7.4) | >24 hours (25°C) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7